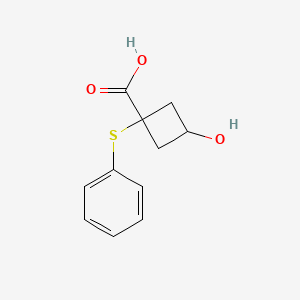

3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid

Description

3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a hydroxyl group, a phenylthio (SPh) moiety, and a carboxylic acid functional group on a strained four-membered ring. This compound’s unique structure confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, peptide stapling, and materials science.

Properties

Molecular Formula |

C11H12O3S |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

3-hydroxy-1-phenylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H12O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,13,14) |

InChI Key |

GXXNFKHOKUAJQN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C(=O)O)SC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with thiophenol in the presence of a base to form the phenylthio-substituted cyclobutanone. This intermediate is then subjected to a hydroxylation reaction to introduce the hydroxy group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to achieve the desired product in good yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The phenylthio group can be reduced to a thiol group.

Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxo-1-(phenylthio)cyclobutane-1-carboxylic acid.

Reduction: Formation of 3-hydroxy-1-(thiol)cyclobutane-1-carboxylic acid.

Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenylthio groups play crucial roles in its binding to target proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural Features and Electronic Properties

The table below compares key structural and electronic characteristics of 3-hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid with related compounds:

Key Observations :

- The phenylthio group in the target compound introduces sulfur’s electron-withdrawing effects and high lipophilicity, contrasting with the electron-donating methoxy group in or the steric bulk of methyl in .

- The carboxylic acid moiety enables salt formation or conjugation, critical for peptide stapling (e.g., E7/Z7 in ).

a. Peptide Stapling

- E7/Z7 Analogs: Cyclobutane-based amino acids enable geometry-specific stapling via RCM, with E7-E7 combinations showing optimal reactivity .

- Target Compound Potential: The phenylthio group may alter metathesis efficiency due to sulfur’s coordination with transition metal catalysts (e.g., Grubbs catalyst). Steric bulk could hinder RCM but improve protease resistance in peptides.

c. Material Science

Biological Activity

3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a cyclobutane ring with a hydroxyl group and a phenylthio substituent, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potentials.

Molecular Structure

- Molecular Formula : C10H11O2S

- Molecular Weight : 197.26 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CC(C2=CC=CC=C2S1)C(=O)O

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The biological activity of this compound is hypothesized to involve interactions with various biomolecules such as enzymes and receptors. The presence of the hydroxyl and phenylthio groups may facilitate hydrogen bonding and hydrophobic interactions, potentially leading to altered enzyme kinetics or receptor binding affinities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives with phenylthio groups have shown inhibitory effects against several bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition Studies

Research has demonstrated that cyclobutane derivatives can act as enzyme inhibitors. For instance, studies involving cyclobutane carboxylic acids have shown significant inhibition of enzymes such as cyclooxygenase (COX), which plays a role in inflammation pathways. The specific inhibitory effects of this compound on COX or other enzymes remain to be fully elucidated but are promising based on structural analogs.

Case Studies and Experimental Findings

Several experimental studies have investigated the biological activity of related compounds:

-

Antioxidant Activity :

- A study evaluated the antioxidant properties of various cyclobutane derivatives, including those with sulfur substituents. Results indicated that these compounds could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.

-

Cytotoxicity Assays :

- In vitro cytotoxicity assays conducted on cancer cell lines revealed that certain derivatives exhibited selective cytotoxic effects, indicating their potential as anticancer agents. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

-

Anti-inflammatory Effects :

- Research has shown that some cyclobutane derivatives can reduce inflammation markers in animal models, suggesting that this compound could have therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis between this compound and similar compounds can provide insights into its unique biological properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydroxycyclobutanecarboxylic Acid | Hydroxyl group, no phenylthio | Moderate enzyme inhibition |

| 3-Methylthio-cyclobutane | Methylthio instead of phenylthio | Antimicrobial properties |

| Phenylthioacetic Acid | Acetic acid moiety | Anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.